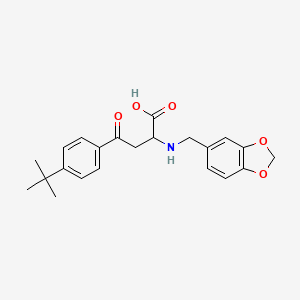

2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-(tert-butyl)phenyl)-4-oxobutanoic acid

描述

This compound features a 1,3-benzodioxole moiety linked via a methylamino group to a 4-oxobutanoic acid backbone, which is further substituted with a 4-(tert-butyl)phenyl group.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)16-7-5-15(6-8-16)18(24)11-17(21(25)26)23-12-14-4-9-19-20(10-14)28-13-27-19/h4-10,17,23H,11-13H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWMRFIFRYEFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-(tert-butyl)phenyl)-4-oxobutanoic acid (CAS No. 1025355-17-2) is a synthetic derivative that has attracted attention due to its potential biological activities. Its structure incorporates a benzodioxole moiety, which is known for various pharmacological effects, including antidiabetic and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C22H25NO5

- Molar Mass : 383.44 g/mol

- Structure : The compound features a benzodioxole ring linked to an amino group and a tert-butyl phenyl substituent, contributing to its unique chemical behavior.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of compounds with similar structural features to the target compound. Research into benzodioxol derivatives has shown promising results in inhibiting α-amylase, an enzyme crucial for carbohydrate digestion. For instance, one study reported that synthesized benzodioxol carboxamide derivatives exhibited significant α-amylase inhibition with IC50 values ranging from 0.68 µM to 0.85 µM, indicating strong potential as antidiabetic agents .

| Compound | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| IIa | 0.85 | IC50 > 150 µM |

| IIc | 0.68 | IC50 > 150 µM |

The effectiveness of these compounds was further validated in vivo using a streptozotocin-induced diabetic mouse model, where significant reductions in blood glucose levels were observed after treatment .

Anticancer Activity

The anticancer potential of the compound is also noteworthy. Studies have indicated that related benzodioxole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM . The structural similarity of the target compound suggests it may possess similar anticancer properties.

The proposed mechanism of action for the biological activities of benzodioxole derivatives includes:

- Enzyme Inhibition : Compounds inhibit enzymes like α-amylase and possibly others involved in metabolic pathways.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : The presence of phenolic structures may contribute to antioxidant properties, mitigating oxidative stress in cells.

Case Studies

- Antidiabetic Study : A recent investigation into a series of benzodioxole derivatives demonstrated their ability to lower blood glucose levels significantly in diabetic mice. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy and safety profiles .

- Cytotoxicity Assessment : Another study assessed various benzodioxole compounds for cytotoxicity against human cancer cell lines using MTS assays. The findings indicated that certain derivatives not only inhibited cancer cell growth but also showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

- Core structure: 4-oxobutanoic acid.

- Substituents: 1,3-Benzodioxol-5-ylmethylamino group (electron-rich aromatic system). 4-(tert-butyl)phenyl group (bulky, hydrophobic).

Analog 1 : 4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (CAS 21764-09-0)

- Core structure: 4-oxobutanoic acid.

- Substituents :

- 1,3-Benzodioxol-5-yl group (aromatic).

- 3,4-Dimethoxyphenyl group (electron-donating methoxy groups).

- Key difference: Lacks the methylamino linker and tert-butyl group; methoxy substituents increase polarity.

Analog 2 : Sacubitril (CAS 1369773-39-6)

- Core structure: 4-oxobutanoic acid.

- Substituents :

- Ethoxy-methyl-oxopentyl chain.

- Biphenyl group.

- Key difference : Extended alkyl chain and biphenyl group enhance lipophilicity and steric bulk compared to the target compound.

Analog 3 : 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid (CAS 904766-63-8)

- Core structure: 4-oxobutanoic acid.

- Substituents: 2-Fluoro-5-methylphenylamino group (electron-withdrawing fluorine).

- Key difference : Fluorine substitution alters electronic properties; smaller substituents reduce steric hindrance.

Molecular Properties

Pharmacological Data and Limitations

- Limited data exist for the target compound, but analogs suggest: Metabolic stability: Tert-butyl group may reduce CYP450-mediated metabolism compared to methoxy or hydroxy groups . Solubility: High hydrophobicity could limit aqueous solubility, requiring formulation optimization.

Chemical Reactivity and Stability

- Target Compound : The tert-butyl group stabilizes the phenyl ring against oxidation. The benzodioxole ring may undergo hydrolysis under acidic conditions.

- Analog 1 : Methoxy groups are prone to demethylation in vivo .

- Analog 3 : Fluorine substituent enhances electronic effects but may reduce metabolic clearance .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-(tert-butyl)phenyl)-4-oxobutanoic acid, and how can side reactions be minimized?

- Methodological Answer : The synthesis involves nucleophilic substitution of the benzodioxol-5-ylmethylamine group onto a 4-(4-(tert-butyl)phenyl)-4-oxobutanoic acid backbone. Key steps include:

- Protection of the amino group (e.g., tert-butoxycarbonyl (Boc)) to prevent unwanted side reactions during coupling .

- Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid hydrolysis of the ketone or ester intermediates .

- Purification via column chromatography or recrystallization to isolate the product from unreacted starting materials or by-products. Post-synthesis drying (e.g., under vacuum) is critical to remove residual solvents, which can interfere with NMR characterization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the tert-butyl singlet (~1.3 ppm), benzodioxole protons (6.7–6.9 ppm), and the oxobutanoic acid carbonyl signal (~170 ppm in ¹³C NMR). Methanol residues (common in synthesis) appear as a singlet at ~3.3 ppm in ¹H NMR and must be excluded .

- LC-MS/HPLC : Monitor molecular ion peaks ([M+H]⁺ or [M−H]⁻) to confirm molecular weight. Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), given structural similarities to anti-inflammatory 3-benzoylpropionic acid derivatives .

- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines, leveraging the tert-butylphenyl group’s potential hydrophobic interactions with cellular targets .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature. For example, residual methanol (from synthesis) can alter enzyme kinetics .

- Validate purity : Use orthogonal methods (HPLC, ¹H NMR) to confirm compound integrity. Impurities from incomplete Boc deprotection (e.g., tert-butyl fragments) may confound results .

- Replicate in multiple cell lines : Cross-validate using primary cells and immortalized lines to rule out cell-specific effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the benzodioxole moiety?

- Methodological Answer :

- Isosteric replacements : Substitute the benzodioxole with bioisosteres like benzofuran or indole rings to assess electronic effects on activity .

- Positional isomerism : Synthesize analogs with the benzodioxole methyl group at alternative positions (e.g., 4- or 6-methyl) to probe steric effects .

- Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzodioxole ring and compare binding affinity via surface plasmon resonance (SPR) .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Incubate the compound in buffers mimicking gastrointestinal (pH 1.2–6.8) and plasma (pH 7.4) environments. Monitor degradation via LC-MS, focusing on hydrolysis of the oxobutanoic acid ester .

- Light/thermal stability : Store samples at 4°C (short-term) and -80°C (long-term) with desiccants. Use amber vials to prevent photodegradation of the benzodioxole group .

Q. What computational approaches can predict metabolite formation in vivo?

- Methodological Answer :

- In silico metabolism prediction : Use tools like MetaSite or GLORYx to identify likely Phase I metabolites (e.g., oxidation of the tert-butyl group to a carboxylic acid) .

- Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. Prioritize synthesis of deuterated analogs at labile positions to prolong half-life .

Data Analysis & Optimization

Q. Which analytical methods are optimal for quantifying this compound in biological matrices (e.g., plasma)?

- Methodological Answer :

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) for precise quantification .

- Sample preparation : Protein precipitation with acetonitrile (4:1 v/v) followed by solid-phase extraction (C18 cartridges) to minimize matrix effects .

Q. How can researchers resolve discrepancies in crystallographic data versus computational modeling results?

- Methodological Answer :

- Validate crystal structure : Perform X-ray diffraction with a high-resolution (<1.0 Å) dataset. Compare computed (DFT-optimized) and experimental bond lengths/angles to identify conformational flexibility .

- Molecular dynamics simulations : Assess torsional freedom of the benzodioxol-5-ylmethylamino group under physiological conditions to reconcile static vs. dynamic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。